molecular formula C19H19N7O2S2 B11032713 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Katalognummer: B11032713
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: SFHLJUONCMCFPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolin-4(3H)-one core substituted at position 2 with an ethoxy group and a methyl group at position 2. A pyrimidin-4(3H)-one moiety is linked via an amino group at position 2, further functionalized with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at position 6 (Fig. 1). The molecular formula is C₂₀H₂₀N₈O₂S₂, with a molar mass of 492.56 g/mol .

Eigenschaften

Molekularformel

C19H19N7O2S2

Molekulargewicht

441.5 g/mol

IUPAC-Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N7O2S2/c1-4-28-13-5-6-15-14(8-13)10(2)20-17(22-15)24-18-21-12(7-16(27)23-18)9-29-19-26-25-11(3)30-19/h5-8H,4,9H2,1-3H3,(H2,20,21,22,23,24,27)

InChI-Schlüssel

SFHLJUONCMCFPX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege:: Die Synthesewege für diese Verbindung umfassen die Zusammenstellung ihrer Chinazolin- und Thiadiazol-Einheiten. Obwohl ich keine spezifischen Details zu dieser genauen Verbindung habe, kann ich einen allgemeinen Überblick geben:

    Chinazolinsynthese: Beginnen Sie mit 6-Ethoxy-4-methylchinazolin-2-carbaldehyd (oder einem ähnlichen Vorläufer) und reagieren Sie ihn unter geeigneten Bedingungen mit einem geeigneten Amin (z. B. 2-Amino-5-methylthiadiazol).

    Thiadiazolbildung: Führen Sie die 5-Methyl-1,3,4-thiadiazol-2-thiol-Gruppe unter Verwendung eines Thionierungsmittels ein.

    Amidierung: Amidieren Sie schließlich das resultierende Zwischenprodukt mit einem Aminosäurederivat, um die gewünschte Verbindung zu bilden.

Industrielle Produktion:: Industrielle Produktionsmethoden können Modifikationen der oben genannten Verfahren, Optimierung der Ausbeute und Kosteneffizienz umfassen.

Analyse Chemischer Reaktionen

Diese Verbindung wird wahrscheinlich verschiedene Reaktionen eingehen:

    Oxidation: Oxidation des Schwefelatoms im Thiadiazolring.

    Reduktion: Reduktion der Chinazolin- oder Thiadiazolringe.

    Substitution: Nucleophile Substitution am Chinazolin-Stickstoff oder am Thiadiazol-Schwefel. Übliche Reagenzien und Bedingungen hängen vom jeweiligen Reaktionstyp ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. Its mechanism of action could involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For instance, the quinazoline core is known to interact with Aurora kinases, which are critical in cell cycle regulation. In vitro studies have shown that derivatives of quinazoline can induce apoptosis in various cancer cell lines by disrupting their normal cell cycle progression.

Antimicrobial Properties

The presence of the thiadiazole moiety suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states. Its structural features allow for binding at active sites or allosteric sites on target enzymes, potentially modulating their activity and influencing biochemical pathways .

Synthesis and Production

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key steps include:

  • Preparation of Quinazoline Core: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Thiadiazole and Pyrimidinone Groups: These groups can be introduced via nucleophilic substitution reactions or coupling reactions under optimized conditions to ensure high yield and purity.
  • Purification Techniques: Methods such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to This compound :

  • Anticancer Studies: Research has shown that similar quinazoline derivatives can effectively inhibit cancer cell growth through targeted enzyme inhibition. For example, a study demonstrated that a related compound induced G2/M phase arrest in cancer cells, leading to increased apoptosis .
  • Antimicrobial Efficacy: Comparative studies have highlighted the antibacterial properties of quinazoline-based compounds against resistant strains, suggesting that modifications like those present in this compound could enhance efficacy against pathogens .

Wirkmechanismus

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolin-4(3H)-one Derivatives

The target compound shares a quinazolinone-pyrimidinone scaffold with several derivatives, differing in substituents and biological activities. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity Reference
Target Compound - 6-Ethoxy-4-methylquinazolin-2-ylamino
- [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl
Thiadiazole sulfanyl group enhances electron-withdrawing properties Limited reported data; analogs suggest antitumor potential
2-(5-Amino-[1,3,4]thiadiazol-2-ylmethylsulfanyl)-6-iodo-3-phenyl-3H-quinazolin-4-one (6c) - Iodo substituent at position 6
- Phenyl group at position 3
Improved halogen bonding for target interaction Antitumor template (IC₅₀ values not reported)
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one - Tetrazole sulfanyl group
- 4-Methylphenylamino
Tetrazole enhances metabolic stability No explicit activity reported; predicted solubility: 1.42 g/cm³
2-[5'-(4-Pyridinyl)-1',3',4'-oxadiazol-2'-ylthiomethyl]-3-substituted quinazolin-4(3H)-ones - Oxadiazole-thiomethyl linker
- Pyridinyl substituent
Oxadiazole improves anti-inflammatory efficacy 16.3–36.3% edema inhibition at 50 mg/kg (oral)

Biologische Aktivität

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex heterocyclic molecule that incorporates both quinazoline and thiadiazole moieties. These structural elements are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O3C_{22}H_{23}N_{5}O_{3}, with a molecular weight of approximately 405.4 g/mol. The presence of quinazoline and thiadiazole rings suggests potential pharmacological properties, as these scaffolds are frequently associated with various therapeutic effects.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, including significant antimicrobial effects. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 5 μg/mL for certain derivatives . The incorporation of the thiadiazole moiety in our compound may enhance its antimicrobial efficacy due to its ability to interact with bacterial enzymes or membranes.

Antiviral Activity

Research has indicated that compounds featuring the 2-amino-1,3,4-thiadiazole moiety possess antiviral properties. For example, some derivatives have been evaluated for their inhibitory effects against HIV replication in cell cultures. Although certain compounds showed lower activity than established antiviral agents like zidovudine, their structural characteristics suggest potential for further development . The interaction patterns of the thiadiazole ring with viral proteins could be explored to optimize activity.

Anticancer Potential

The biological activity of quinazoline derivatives has been extensively studied in cancer research. Compounds similar to our target molecule have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The dual presence of quinazoline and thiadiazole could synergistically enhance anticancer activity by targeting multiple pathways involved in tumorigenesis .

Study on Thiadiazole Derivatives

In a study focusing on thiadiazole derivatives , several compounds were synthesized and tested for their biological activities. Among them, specific derivatives exhibited potent antibacterial and antifungal properties. The study highlighted that modifications at the thiadiazole ring could lead to improved bioactivity against resistant strains of bacteria .

Quinazoline-Based Anticancer Agents

A review on quinazoline-based compounds revealed their effectiveness against various cancer types. It was noted that substitutions at specific positions on the quinazoline ring could significantly affect their potency and selectivity towards cancer cells. This information is pertinent when considering modifications to our compound for enhanced therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
Compound AAntibacterial1
Compound BAntiviral>50
Compound CAnticancerIC50 = 10
Compound DAntifungal5

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step routes, including cyclization of the thiadiazole ring and coupling of the quinazoline-pyrimidine core. Key steps:

  • Thiadiazole formation : Use sulfurizing agents (e.g., Lawesson’s reagent) under reflux in anhydrous conditions to ensure ring closure .
  • Coupling reactions : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for linking the quinazoline and pyrimidine moieties .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from the quinazoline, pyrimidine, and thiadiazole rings .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone ring) .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s lipophilic groups (ethoxy, thiadiazole) limit aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers for cell-based assays .
  • Salt formation : Explore hydrochloride or sodium salts to enhance polar interactions .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) on the pyrimidinone oxygen to improve bioavailability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for tyrosine kinase targets (e.g., Src/Abl) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Systematic substitution and functional group analysis:

  • Quinazoline modifications : Replace the ethoxy group with methoxy or trifluoromethyl to assess steric/electronic effects on target binding .
  • Thiadiazole variations : Substitute the 5-methyl group with halogens (Cl, F) to evaluate metabolic stability .
  • Pyrimidinone core : Test alkyl vs. aryl substitutions at the 6-position to modulate hydrogen-bonding interactions .

Q. How should contradictory data in biological assays be resolved?

Address discrepancies through:

  • Assay replication : Repeat under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) to rule off-target effects .
  • Cellular context : Compare results across cell lines (e.g., cancer vs. primary cells) to identify tissue-specific responses .

Q. What computational approaches predict target binding and pharmacokinetics?

Integrate molecular modeling and ADMET profiling:

  • Docking studies : Use AutoDock Vina with crystallographic data (e.g., PDB: 1M17 for kinase targets) to map binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET prediction : Employ SwissADME to estimate logP, CYP450 interactions, and blood-brain barrier permeability .

Q. How can metabolic stability be evaluated for preclinical development?

Key methodologies include:

  • Liver microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS to calculate half-life .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess potential for toxic adduct formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.